Cas no 946306-60-1 (4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)

4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ylethyl}benzene-1-sulfonamide is a specialized organic compound with unique structural features. This compound exhibits high purity and is suitable for advanced chemical synthesis. Its multifunctional nature allows for versatile applications in pharmaceutical research and material science. The product's robust stability and specific chemical properties make it a valuable tool for scientists seeking innovative solutions.
4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide structure
946306-60-1 structure
Product name:4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide
CAS No:946306-60-1
MF:C18H14BrFN4O2S2
Molecular Weight:481.361763477325
CID:5514086

4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
    • 4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide
    • インチ: 1S/C18H14BrFN4O2S2/c19-13-4-6-16(7-5-13)28(25,26)21-9-8-15-11-27-18-22-17(23-24(15)18)12-2-1-3-14(20)10-12/h1-7,10-11,21H,8-9H2
    • InChIKey: BGOAMGRMYUWIQG-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2N3C(SC=2)=NC(C2=CC=CC(F)=C2)=N3)(=O)=O)=CC=C(Br)C=C1

4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2058-0205-15mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2058-0205-30mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2058-0205-20mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2058-0205-10mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2058-0205-5mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2058-0205-2mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2058-0205-5μmol
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2058-0205-4mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2058-0205-25mg
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2058-0205-2μmol
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
946306-60-1 90%+
2μl
$57.0 2023-05-17

4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide 関連文献

4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamideに関する追加情報

Chemical Profile of 4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide (CAS No. 946306-60-1)

4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 946306-60-1, belongs to a class of molecules that exhibit promising properties for further development in drug discovery and therapeutic applications.

The molecular structure of this compound is characterized by a complex arrangement of heterocyclic rings and functional groups. Specifically, it incorporates a bromo substituent at the fourth position of the benzene ring, which is flanked by a sulfonamide group at the one position. The core of the molecule consists of a fused tricyclic system comprising a triazole ring, a thiazole ring, and an ethyl chain that connects these two heterocycles. Additionally, the presence of a 3-fluorophenyl group at the second position of the triazole ring introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug molecules.

This particular configuration of functional groups makes 4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide an intriguing candidate for further investigation in medicinal chemistry. The combination of bromine and fluorine atoms can potentially modulate the electronic properties of the molecule, influencing its interactions with biological targets. Furthermore, the sulfonamide group is a well-known pharmacophore that often enhances solubility and bioavailability in drug candidates.

In recent years, there has been growing interest in heterocyclic compounds for their diverse biological activities. The triazole and thiazole rings are particularly noteworthy due to their presence in numerous bioactive natural products and synthetic drugs. For instance, triazoles have been shown to exhibit antifungal and antiviral properties, while thiazoles are known for their antimicrobial and anti-inflammatory effects. The synergistic action of these two heterocycles in 4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide may contribute to its potential therapeutic utility.

The ethyl chain connecting the triazole and thiazole rings introduces flexibility to the molecule, which can be crucial for optimizing binding interactions with biological targets. This structural feature allows for conformational adjustments that may enhance receptor affinity and selectivity. Additionally, the presence of multiple aromatic rings provides opportunities for π-stacking interactions with biological targets such as proteins and nucleic acids.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques such as docking studies and quantum mechanical calculations, scientists can gain insights into how 4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide interacts with potential targets. These computational approaches have been instrumental in identifying lead compounds for further optimization in drug discovery programs.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the bromo substituent and sulfonamide group, as well as cyclization reactions to form the triazole and thiazole rings. The presence of sensitive functional groups necessitates careful control over reaction conditions to avoid unwanted side products.

In conclusion, 4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide (CAS No. 946306-60-1) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic rings makes it an attractive candidate for further development in drug discovery. With ongoing advancements in computational chemistry and synthetic methodologies, this compound holds promise for contributing to novel therapeutic strategies in the future.

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